9H-Fluorene, 9,9-dipropyl-
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Overview
Description
9H-Fluorene, 9,9-dipropyl-: is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the substitution of two propyl groups at the 9th position of the fluorene structure. Fluorene itself is known for its stability, solubility in organic solvents, and fluorescence properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 9H-Fluorene, 9,9-dipropyl- typically involves the alkylation of fluorene. One common method is the Friedel-Crafts alkylation, where fluorene reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of 9H-Fluorene, 9,9-dipropyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9H-Fluorene, 9,9-dipropyl- can undergo oxidation reactions to form fluorenone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings of the fluorene structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Halogenated fluorenes
Scientific Research Applications
Chemistry: 9H-Fluorene, 9,9-dipropyl- is used as a precursor in the synthesis of various organic compounds. Its derivatives are employed in the development of high-performance polymers and materials for optoelectronic devices .
Biology: In biological research, fluorene derivatives are used as fluorescent probes due to their strong fluorescence properties. They are also studied for their potential use in drug delivery systems .
Medicine: Fluorene derivatives have shown promise in medicinal chemistry for the development of new therapeutic agents. Their stability and low toxicity make them suitable candidates for drug design .
Industry: In the industrial sector, 9H-Fluorene, 9,9-dipropyl- is used in the production of dyes, pigments, and high-performance plastics. Its derivatives are also utilized in the manufacture of electronic components .
Mechanism of Action
The mechanism of action of 9H-Fluorene, 9,9-dipropyl- involves its interaction with various molecular targets. The compound can intercalate into DNA, affecting its structure and function. It can also interact with proteins and enzymes, modulating their activity. The exact pathways and molecular targets are still under investigation, but its lipophilicity suggests it can readily penetrate cell membranes .
Comparison with Similar Compounds
9H-Fluoren-9-one: An oxidized derivative of fluorene with a ketone group at the 9th position.
9H-Fluoren-9-ol: A hydroxylated derivative of fluorene with a hydroxyl group at the 9th position.
9,9-Dimethylfluorene: A derivative with two methyl groups at the 9th position.
Uniqueness: 9H-Fluorene, 9,9-dipropyl- is unique due to the presence of two propyl groups at the 9th position, which significantly alters its chemical and physical properties. This substitution enhances its solubility in organic solvents and modifies its reactivity compared to other fluorene derivatives .
Properties
IUPAC Name |
9,9-dipropylfluorene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22/c1-3-13-19(14-4-2)17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12H,3-4,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCMOYWFXMNDIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C2=CC=CC=C2C3=CC=CC=C31)CCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444548 |
Source
|
Record name | 9H-Fluorene, 9,9-dipropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112026-74-1 |
Source
|
Record name | 9H-Fluorene, 9,9-dipropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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